molecular formula C18H21N7O4S B10931552 4-{(E)-[(3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol

4-{(E)-[(3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol

Cat. No.: B10931552
M. Wt: 431.5 g/mol
InChI Key: WEGCAOXNEWHRPY-DJKKODMXSA-N
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Description

4-{[(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2-ETHOXYPHENOL is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2-ETHOXYPHENOL typically involves multi-step reactions starting from commercially available reagents. The key steps include the formation of the pyrazole and triazole rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.

    Reduction: The nitro group in the pyrazole ring can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .

Biology

In biology, the compound can be used as a probe to study enzyme activities and protein-ligand interactions. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies .

Medicine

Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug discovery .

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 4-{[(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2-ETHOXYPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2-ETHOXYPHENOL lies in its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C18H21N7O4S

Molecular Weight

431.5 g/mol

IUPAC Name

4-[(E)-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]iminomethyl]-2-ethoxyphenol

InChI

InChI=1S/C18H21N7O4S/c1-5-29-16-8-14(6-7-15(16)26)9-19-24-13(4)20-21-18(24)30-10-23-12(3)17(25(27)28)11(2)22-23/h6-9,26H,5,10H2,1-4H3/b19-9+

InChI Key

WEGCAOXNEWHRPY-DJKKODMXSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C)O

Origin of Product

United States

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